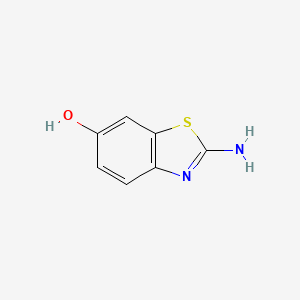

2-Amino-6-hydroxybenzothiazole

Vue d'ensemble

Description

2-Amino-6-hydroxybenzothiazole is an organic compound with the molecular formula C7H6N2OS. It is a yellow solid with a distinct aromatic odor. This compound is slightly soluble in water but more soluble in organic solvents such as ethanol and ether . It is also known by other names such as 2-Amino-6-benzothiazolol and 6-Hydroxy-2-aminobenzothiazole .

Applications De Recherche Scientifique

2-Amino-6-hydroxybenzothiazole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.

Medicine: It has potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

It’s known that this compound serves as a reactant or a reaction intermediate for affording various fused heterocycles .

Mode of Action

It’s known that the NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Biochemical Pathways

It’s known that 2-aminobenzothiazole derivatives have gained popularity due to their prominent medicinal importance .

Analyse Biochimique

Biochemical Properties

2-Amino-6-hydroxybenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound has been found to interact with DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s catalytic site, preventing the hydrolysis of acetylcholine . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with DNA, stabilizing its structure and potentially interfering with replication and transcription processes . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro studies has revealed its potential to induce oxidative stress and DNA damage, leading to altered cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to the mitochondria, where it may influence mitochondrial function and induce apoptosis . The subcellular distribution of this compound is regulated by targeting signals and post-translational modifications that direct it to specific organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-hydroxybenzothiazole typically involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions. One common method is the reaction of 2-aminobenzenethiol with carbon disulfide and an oxidizing agent such as bromine or iodine . The reaction is carried out in a solvent like ethanol at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of readily available starting materials such as 2-aminobenzenethiol and sulfur-containing reagents. The reaction conditions are optimized to achieve high yields and purity. The process may include steps such as purification through recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-6-hydroxybenzothiazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding thiols or amines.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Alkylated or acylated derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Aminobenzothiazole

- 2-Amino-6-methylbenzothiazole

- 2-Amino-4-methylbenzothiazole

- 2-Aminobenzoxazole

- 2-Amino-6-ethoxybenzothiazole

- 2-Hydroxybenzothiazole

- 2-Amino-1,3-benzothiazole-6-carboxylic acid

- 2-Amino-6-fluorobenzothiazole

Uniqueness

2-Amino-6-hydroxybenzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the benzothiazole ring enhances its reactivity and potential for forming diverse derivatives .

Activité Biologique

2-Amino-6-hydroxybenzothiazole (ABT) is a compound that has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and potential neuroprotective effects. This article examines the biological activity of ABT, supported by data tables, case studies, and detailed research findings from various sources.

Chemical Structure and Properties

This compound features a benzothiazole core with an amino group at the 2-position and a hydroxyl group at the 6-position. This structure is crucial for its biological activity, influencing its interaction with biological targets.

Antibacterial Activity

ABT has demonstrated significant antibacterial properties against various strains of bacteria. A study highlighted its bactericidal activity against both replicating and non-replicating bacteria, particularly against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for selected derivatives were reported as follows:

| Compound | MIC (μM) | Cytotoxicity (HepG2 IC50 μM) |

|---|---|---|

| ABT | 23-32 | >100 |

| Compound 13 | 7.9 | >100 |

| Compound 18 | 44 | 61 |

These results indicate that while some derivatives exhibit potent antibacterial effects, they also vary in cytotoxicity, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

Neuroprotective Effects

Research has indicated that certain derivatives of ABT may have neuroprotective properties. For instance, a compound derived from ABT was found to bind selectively to amyloid-beta fibrils, which are implicated in Alzheimer's disease. The binding affinity (Ki) was recorded at 11 ± 1.1 nM, demonstrating its potential as an imaging agent for neurodegenerative diseases .

Anti-inflammatory Activity

ABT and its derivatives have shown promising anti-inflammatory effects. Some studies report that specific benzothiazole derivatives exhibit significant inhibition of inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of ABT is critical for developing more effective derivatives. Research has shown that modifications to the benzothiazole core can significantly impact biological activity. For example:

- Substitution at the 4-position : Introducing a chloro group enhanced activity while reducing cytotoxicity.

- Replacement of sulfur with nitrogen : Maintained antibacterial activity but increased cytotoxicity.

These findings emphasize the importance of strategic modifications to improve therapeutic profiles .

Case Studies and Research Findings

- Case Study on Antimicrobial Activity : A study evaluated various benzothiazole derivatives against a panel of bacterial strains. The results indicated that modifications in the functional groups led to varying degrees of antimicrobial efficacy, underscoring the potential application of these compounds in drug development .

- Neuroimaging Potential : A notable case involved the synthesis of an iodine-labeled derivative of ABT for SPECT imaging in Alzheimer's disease models. This compound demonstrated high brain permeability and specific binding to amyloid plaques, suggesting its utility in diagnosing neurodegenerative diseases .

Propriétés

IUPAC Name |

2-amino-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNVTNUTGNBNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180903 | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26278-79-5 | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26278-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026278795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,3-benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-BENZOTHIAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72I21UFH5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 2-Amino-6-hydroxybenzothiazole explored in the provided research?

A1: The research primarily focuses on this compound as a potential corrosion inhibitor [] and a precursor for synthesizing anti-inflammatory drug candidates [].

Q2: How does this compound function as a corrosion inhibitor?

A2: Studies suggest that this compound acts as an adsorption inhibitor, effectively adhering to the metal surface and forming a protective layer that hinders the corrosion process []. The sulfur atom in the molecule exhibits a high tendency for electrophilic attack during adsorption, contributing to its efficacy [].

Q3: What structural characteristics make this compound a suitable starting point for developing anti-inflammatory agents?

A3: The presence of specific functional groups within the this compound structure allows for modifications that yield compounds with dual inhibitory activity against 5-lipoxygenase and thromboxane A2 synthetase, enzymes involved in inflammation [].

Q4: Can you elaborate on the significance of the sulfur atom in this compound's activity?

A4: Both computational and experimental data highlight the sulfur atom's crucial role. In corrosion inhibition, it acts as a primary site for adsorption onto the metal surface []. In drug development, the sulfur atom's position within the benzothiazole ring influences the compound's interaction with target enzymes, ultimately affecting its anti-inflammatory potency [].

Q5: How has computational chemistry been employed in studying this compound?

A5: Researchers have utilized density functional theory (DFT) calculations to investigate the electronic structure and properties of this compound [, ]. These calculations have provided insights into its reactivity, adsorption behavior, and interactions with other molecules, contributing to a deeper understanding of its effectiveness in various applications.

Q6: What synthetic routes are commonly employed for preparing this compound?

A6: The research highlights the synthesis of this compound through the reaction of quinones with thiourea []. Additionally, a novel and efficient method utilizing the catalytic Sandmeyer cyanation of a diazonium salt derived from this compound has been reported [, ].

Q7: Are there any notable structure-activity relationships observed for derivatives of this compound?

A7: Studies on derivatives where a 3-pyridylmethyl group is introduced into either the 2-amino group (type-A) or the benzene ring (type-B) reveal significant differences in their inhibitory activity against thromboxane A2 synthetase. Type-B compounds exhibit approximately tenfold higher potency compared to type-A compounds, indicating the importance of the substituent's position on the benzene ring for optimal activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.